

# Accessing technical support at AAMU's research facilities

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## AAMU Research Facilities: Technical Support Center

Welcome to the Technical Support Center for Alabama A&M University's research facilities. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.

### Section 1: Cell and Molecular Biology Core

This section addresses common problems encountered in the cell culture and molecular biology labs.

#### Cell Culture Suite: Contamination and Growth Issues

**Q1:** My cell culture appears to have microbial contamination. What are the common signs and what should I do?

**A1:** Microbial contamination is a frequent issue in cell culture. Common signs include a sudden change in the medium's pH (often a rapid yellowing), visible turbidity, or the appearance of filamentous structures (fungi) or small, motile dots (bacteria) under the microscope.<sup>[1][2]</sup>

- Immediate Action: Isolate and discard the contaminated culture and any shared reagents to prevent cross-contamination. Decontaminate the entire biosafety cabinet and incubator.
- Prevention: Always use a strict aseptic technique.[\[2\]](#) Regularly clean equipment and ensure all media and reagents are sterile.[\[1\]](#)

Q2: My adherent cells are not attaching to the culture vessel. What could be the cause?

A2: Poor cell attachment can be due to several factors:[\[2\]](#)[\[3\]](#)

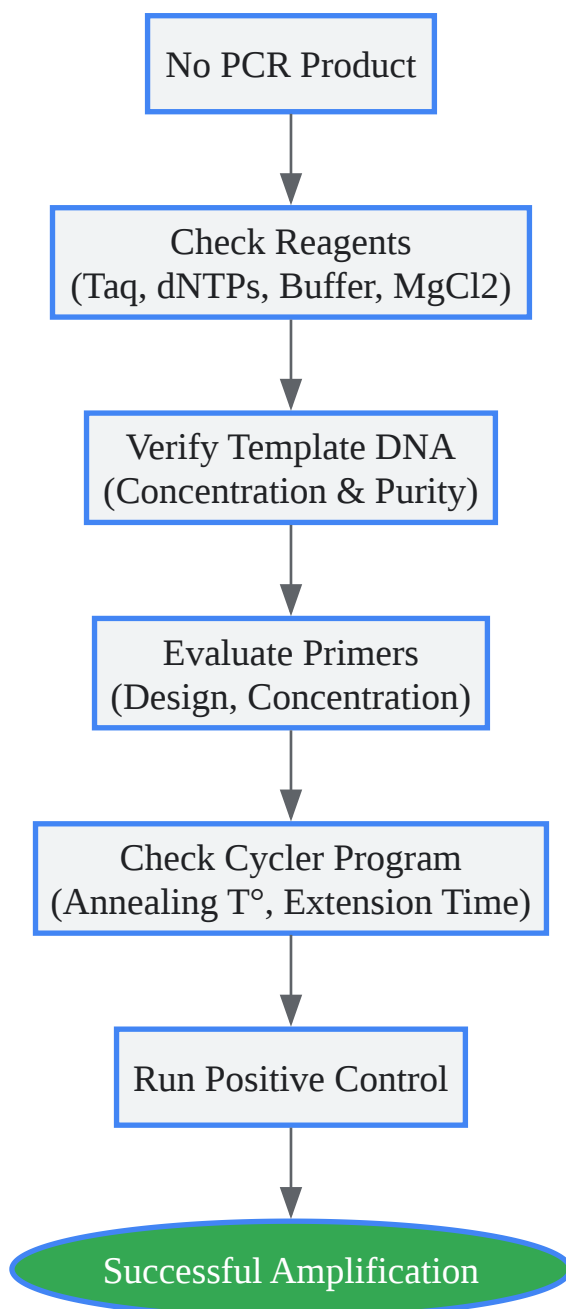
- Over-trypsinization: Exposing cells to trypsin for too long can damage cell surface proteins required for attachment. Use a minimal concentration and exposure time.
- Mycoplasma Contamination: These contaminants can alter cell function and morphology.[\[1\]](#) [\[2\]](#) Regular testing is recommended.
- Vessel Surface: Ensure the culture vessel is tissue-culture treated. For some cell types, pre-coating the vessel with an extracellular matrix protein (e.g., collagen, fibronectin) may be necessary.
- Media Composition: Lack of necessary attachment factors in serum-free media can also be a cause.[\[2\]](#)

## Genomics and Proteomics Lab: PCR and qPCR Issues

Q1: I am not seeing any product in my PCR reaction (no band on the gel). What should I troubleshoot?

A1: A lack of PCR product is a common problem with multiple potential causes.[\[4\]](#)[\[5\]](#) A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for No PCR Product



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Caption: Troubleshooting workflow for no PCR product.

Detailed Steps:

- Reagent Check: Ensure all components were added and are not degraded. Use fresh aliquots of dNTPs and Taq polymerase.[4][6]

- **Template Quality:** Verify the concentration and purity of your DNA template. A 260/280 ratio of ~1.8 is ideal. Contaminants can inhibit PCR.[5][7]
- **Primer Design:** Check primers for self-complementarity or secondary structures. Optimize primer concentration, as too little or too much can be inhibitory.[4][8]
- **Cycling Conditions:** Optimize the annealing temperature. A temperature gradient PCR is the best way to find the optimal temperature. Ensure the extension time is sufficient for your amplicon length (a general rule is 1 minute per kb).[6]

Q2: My qPCR amplification plot shows a signal in my no-template control (NTC). What does this indicate?

A2: A signal in the NTC indicates contamination. This is often due to primer-dimers or contamination of reagents or lab space with DNA.

- **Primer-Dimers:** These are small, non-specific products formed by primers annealing to each other. This can be checked by running a melt curve analysis at the end of the qPCR run. A primer-dimer peak will typically appear at a lower melting temperature than the specific product.
- **Contamination:** Use dedicated pipettes and workspaces for pre- and post-PCR activities to avoid aerosol contamination.[8] Use fresh, sterile reagents and filter tips.

## Section 2: Analytical Chemistry and Drug Development Core

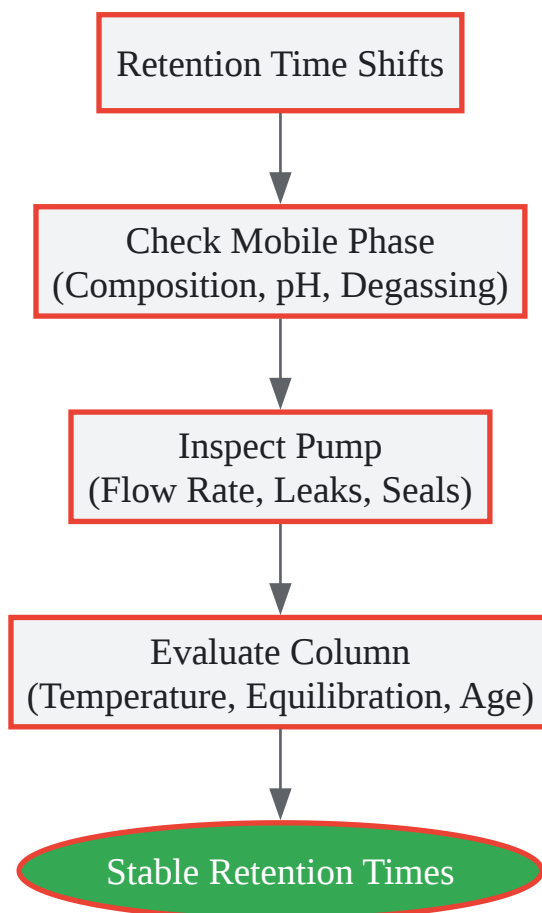
This section focuses on troubleshooting for analytical instrumentation commonly used in drug development.

### Chromatography Lab: HPLC Issues

Q1: I'm observing shifting retention times in my HPLC analysis. What are the likely causes?

A1: Inconsistent retention times are a common issue in HPLC and can compromise data reproducibility.[9] The problem often lies with the mobile phase, the pump, or the column.

## Troubleshooting Logic for HPLC Retention Time Shifts



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Caption: Troubleshooting logic for HPLC retention time shifts.

## Key Areas to Investigate:

- Mobile Phase: Ensure the mobile phase is prepared consistently and correctly.[10] Small changes in pH can significantly alter the retention of ionizable compounds.[11] Always degas the mobile phase to prevent air bubbles in the pump.[9][12]
- Pump and System: Check for leaks in the system, especially around fittings and pump seals. Verify that the pump flow rate is accurate and stable.[10]
- Column: Ensure the column is properly equilibrated with the mobile phase before injection. [12] Fluctuations in column temperature can also cause shifts, so using a column oven is

crucial for reproducibility.[\[9\]](#)

Q2: My chromatogram shows peak tailing. How can I improve the peak shape?

A2: Peak tailing can be caused by chemical or physical issues within the HPLC system.[\[9\]](#)[\[13\]](#)

Potential Cause	Troubleshooting Solution
Column Overload	Reduce the sample concentration or injection volume. <a href="#">[13]</a>
Secondary Interactions	Interactions between the analyte and active silanol groups on the column packing can cause tailing. Adjusting the mobile phase pH or adding a buffer can help suppress these interactions. <a href="#">[13]</a>
Column Contamination	A blocked or contaminated column frit can distort peak shape. Try flushing the column or replacing the in-line filter or guard column. <a href="#">[9]</a>
Sample Solvent Effects	If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to poor peak shape. Whenever possible, dissolve the sample in the mobile phase. <a href="#">[10]</a>

## Section 3: Experimental Protocols

### Standard Mammalian Cell Culture Passaging

Objective: To subculture adherent mammalian cells to maintain their viability and propagate the line.

Methodology:

- Visually inspect the cell culture flask under a microscope to confirm confluency (typically 70-90%) and absence of contamination.
- Aseptically remove the old medium from the flask.

- Wash the cell monolayer once with a sterile Phosphate-Buffered Saline (PBS) solution to remove any remaining serum.
- Add a minimal volume of a dissociation agent (e.g., Trypsin-EDTA) to cover the cell monolayer.
- Incubate the flask at 37°C for 3-5 minutes, or until cells detach. Monitor under the microscope.
- Neutralize the trypsin by adding a volume of complete growth medium (containing serum) that is at least equal to the volume of trypsin used.
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer a fraction of the cell suspension (e.g., 1:3 to 1:10 ratio) to a new flask containing pre-warmed complete growth medium.
- Incubate the new flask at 37°C in a humidified incubator with 5% CO<sub>2</sub>.

## Agarose Gel Electrophoresis for PCR Product Analysis

Objective: To separate, visualize, and confirm the size of DNA fragments amplified by PCR.

Methodology:

- Prepare a 1% agarose gel by dissolving 1 gram of agarose in 100 mL of 1X TAE or TBE buffer. Heat in a microwave until the solution is clear.
- Allow the solution to cool slightly, then add a DNA stain (e.g., Ethidium Bromide or a safer alternative like SYBR Safe) to the specified concentration.
- Pour the molten agarose into a gel casting tray with a comb in place. Allow it to solidify completely.
- Once solidified, place the gel in an electrophoresis tank and cover it with 1X running buffer (the same buffer used to make the gel).
- Mix a small volume of your PCR product with a 6X DNA loading dye.

- Carefully load the mixture into the wells of the gel. Also, load a DNA ladder of known sizes in an adjacent well to serve as a size reference.
- Connect the electrophoresis tank to a power supply and run the gel at a constant voltage (e.g., 100V) until the dye front has migrated an appropriate distance.
- Visualize the DNA fragments under a UV or blue-light transilluminator. The size of the PCR product can be estimated by comparing its migration distance to that of the bands in the DNA ladder.

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